molecular formula C18H22N2O3S B2776388 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide CAS No. 1207007-91-7

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide

Cat. No.: B2776388
CAS No.: 1207007-91-7
M. Wt: 346.45
InChI Key: QMPVOOPRJDVIOW-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is a complex organic compound featuring a thiazolidine ring, a cyclohexyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide typically involves the formation of the thiazolidine ring followed by the attachment of the cyclohexyl and dimethylbenzamide groups. One common method involves the reaction of 2,4-thiazolidinedione with cyclohexylamine under controlled conditions to form the intermediate, which is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is unique due to its combination of a thiazolidine ring, a cyclohexyl group, and a dimethylbenzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-7-8-13(9-12(11)2)17(22)19-14-5-3-4-6-15(14)20-16(21)10-24-18(20)23/h7-9,14-15H,3-6,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVOOPRJDVIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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